2-Amino-6-methoxy-nicotinic acid dihydrochloride
Overview
Description
2-Amino-6-methoxy-nicotinic acid dihydrochloride is a chemical compound with the CAS Number: 1373223-61-0. It has a linear formula of C7H10Cl2N2O3 . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H . This indicates that the compound consists of a nicotinic acid core with an amino group at the 2-position and a methoxy group at the 6-position.Physical and Chemical Properties Analysis
The molecular weight of this compound is 241.07 g/mol . The compound is an off-white solid and is stored in an inert atmosphere at room temperature .Scientific Research Applications
Crystallographic Studies
2-Amino-6-methoxy-nicotinic acid dihydrochloride has been studied for its properties in crystallography. Research on similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, highlights their unique molecular conformations and crystal structures, which are significantly different despite their almost identical constitution, configuration, and conformation (Cobo, Glidewell, Low, & Orozco, 2008).
Synthesis and Chemical Transformation
Applications in Herbicide Development
Nicotinic acid derivatives have been explored for their herbicidal properties. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain plants. This research could pave the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Medical Imaging Applications
In medical imaging, derivatives of this compound have been synthesized for use as radioligands in studying nicotinic acetylcholine receptors through positron-emission tomography. This application demonstrates the potential of these compounds in neuroscientific research and diagnostics (Yi Zhang et al., 2004).
Enzymatic Reactions and Microbial Metabolism
Studies have also focused on the enzymatic reactions involving nicotinic acid derivatives. For instance, the oxidation of nicotinic acid by Bacillus species and the purification and characterization of nicotinic acid dehydrogenase from Pseudomonas fluorescens reveal the biochemical pathways and microbial involvement in the metabolism of these compounds (Hirschberg & Ensign, 1971); (Hurh, Yamane, & Nagasawa, 1994).
Safety and Hazards
The safety information for 2-Amino-6-methoxy-nicotinic acid dihydrochloride indicates that it has the signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVOHMIAIAKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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